2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical and Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not provided in the sources I found .Scientific Research Applications
Chemical Synthesis and Fluorination Agents
Research has focused on the development of powerful electrophilic fluorinating agents and their role in chemical synthesis. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide] has been synthesized and used to convert various compounds to their fluorinated derivatives at ambient temperature, showcasing the versatility of such agents in introducing fluorine atoms into molecules, which is crucial for pharmaceutical and agrochemical applications (Banks & Khazaei, 1990).
Cycloaddition Reactions
Stereoselective cycloaddition reactions have been explored using compounds like N-tert-butanesulfinyl imines and arynes, facilitated by difluoro(phenylsulfonyl)methyl groups. These reactions are key for synthesizing cyclic sulfoximines, indicating the potential of difluoro and sulfonyl functionalities in creating complex cyclic structures with applications in medicinal chemistry and materials science (Ye et al., 2014).
Novel Insecticides
Compounds with unique chemical structures, such as flubendiamide, have shown extremely strong insecticidal activity, especially against lepidopterous pests. The research underscores the potential of chemically innovative compounds in developing new, highly effective insecticides with novel modes of action (Tohnishi et al., 2005).
Antimicrobial Agents
The synthesis and evaluation of thiourea derivatives, including those with fluorine, chlorine, and bromine substituents, have demonstrated significant anti-pathogenic activity. These findings highlight the importance of halogenated compounds in the development of novel antimicrobial agents with potential antibiofilm properties, crucial for addressing antibiotic resistance (Limban et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(benzenesulfinylmethyl)phenyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO2S/c21-15-8-11-18(19(22)12-15)20(24)23-16-9-6-14(7-10-16)13-26(25)17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTOQQQLWDSWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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